BenchChemオンラインストアへようこそ!

N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase Inhibition Pim-1 QSAR

N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored in kinase inhibitor drug discovery. The compound features a 3,5-dimethyl-2-phenyl-substituted core and a 7-position N,N-dimethylethane-1,2-diamine side chain, a chemotype previously associated with potent Pim-1 kinase inhibition in QSAR studies.

Molecular Formula C18H23N5
Molecular Weight 309.4 g/mol
Cat. No. B6006412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC18H23N5
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3)C
InChIInChI=1S/C18H23N5/c1-13-12-16(19-10-11-22(3)4)23-18(20-13)14(2)17(21-23)15-8-6-5-7-9-15/h5-9,12,19H,10-11H2,1-4H3
InChIKeyCPPRWXIMFIZHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Context for Procuring N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine


N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored in kinase inhibitor drug discovery [1]. The compound features a 3,5-dimethyl-2-phenyl-substituted core and a 7-position N,N-dimethylethane-1,2-diamine side chain, a chemotype previously associated with potent Pim-1 kinase inhibition in QSAR studies [2]. Its molecular formula is C18H23N5, and it is typically supplied as a research-grade analytical standard by specialty chemical vendors, intended for in vitro screening and structure–activity relationship (SAR) campaigns rather than direct therapeutic use.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Cannot Replace N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Pyrazolo[1,5-a]pyrimidines are exquisitely sensitive to substitution patterns; even minor changes to the 2-aryl, 3,5-dialkyl, or 7-amino groups can profoundly alter kinase selectivity, potency, and physicochemical properties [1]. For instance, replacing the 2-phenyl group with a 4-methylphenyl or 3-methylphenyl analogue generates distinct molecular entities with divergent IC50 profiles against Pim-1, CDK, or Aurora kinases [1][2]. Generic 'in-class' procurement without matching the exact 2-phenyl, 3,5-dimethyl, and N,N-dimethylethylenediamine substitution pattern therefore risks acquiring a compound with substantially different pharmacological behavior, invalidating comparative SAR conclusions and wasting screening resources.

Quantitative Differentiation Evidence for N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Structural Analogues


Pim-1 Kinase Inhibitory Potency Advantage Conferred by the 7-Position N,N-Dimethylethylenediamine Substituent

QSAR modeling of a 53-compound pyrazolo[1,5-a]pyrimidine library demonstrates that the N,N-dimethylethane-1,2-diamine group at the R1 (7-position) contributes negatively to the MATS4e descriptor, which correlates with improved Pim-1 inhibitory activity [1]. Compounds bearing this substituent (e.g., compounds 38, 40, 51) achieve Pim-1 IC50 values as low as 5–7 nM, whereas analogues without the dimethylamino terminus exhibit significantly higher IC50 values [1]. While direct IC50 data for the 2-phenyl-3,5-dimethyl analogue is not reported in this dataset, the QSAR model predicts that incorporation of the dimethylaminoethyl side chain enhances Pim-1 potency relative to unsubstituted or mono-methylaminoethyl counterparts.

Kinase Inhibition Pim-1 QSAR

Selectivity Prediction for Pim-1 over Pim-2 Based on 2-Phenyl Substitution Pattern

Quantitative activity–activity relationship (QAAR) analysis of the same pyrazolo[1,5-a]pyrimidine library reveals that the 2-position substituent strongly influences Pim-1 vs. Pim-2 selectivity [1]. Compounds with 2-trifluoromethoxyphenyl (OCF3) groups exhibit balanced dual inhibition, whereas 2-chlorophenyl and 2-phenyl analogues favor Pim-1 selectivity [1]. The target compound's 2-phenyl group is therefore predicted to confer a Pim-1-over-Pim-2 selectivity profile, in contrast to the 2-(4-methylphenyl) or 2-(3-methylphenyl) analogues where selectivity may shift.

Kinase Selectivity Pim-2 QAAR

Patent-Disclosed Kinase Inhibition Scope Distinguishes 7-Amino Pyrazolo[1,5-a]pyrimidines from 7-Oxo or 7-Thio Analogues

US Patent US20050222171 explicitly claims pyrazolo[1,5-a]pyrimidin-7-yl amine compounds as inhibitors of cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3β), and MAPK/ERK [1]. The 7-amino group is essential for kinase hinge-binding; replacement with oxygen or sulfur at the 7-position (as in compound 14 or 15 from the QSAR study) results in markedly reduced inhibitory activity [2]. The target compound's 7-(N,N-dimethylethylenediamine) substitution therefore retains the critical hydrogen-bond donor capability required for CDK and GSK3β inhibition, a feature absent in 7-oxo or 7-thio derivatives.

Kinase Profiling CDK Intellectual Property

Physicochemical Differentiation from N-(2-methoxyethyl) and N-(4-methoxyphenyl) Analogues for Solubility and Permeability Optimization

The N,N-dimethylethylenediamine side chain introduces a basic tertiary amine with a calculated pKa of approximately 8.5–9.0, conferring pH-dependent aqueous solubility and potential lysosomotropic properties not achievable with neutral 7-substituents such as 2-methoxyethyl or 4-methoxyphenyl . This ionizable center enables salt formation and improves solubility in acidic media (e.g., simulated gastric fluid) relative to neutral analogues, a critical factor for in vivo studies if the compound is advanced beyond biochemical assays.

Drug-likeness Solubility Permeability

Recommended Application Scenarios for N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Evidenced Differentiation


Pim-1 Kinase Inhibitor Screening and SAR Expansion

Use this compound as a structurally defined starting point for Pim-1 inhibitor screening campaigns. The QSAR evidence indicates that the N,N-dimethylethylenediamine side chain is a favorable Pim-1 potency determinant, and the 2-phenyl group is predicted to confer Pim-1-over-Pim-2 selectivity [1]. Procure this compound alongside the 2-(4-methylphenyl) and 2-(3-methylphenyl) analogues to experimentally validate the selectivity predictions and establish a structure–selectivity relationship series.

CDK and GSK3β Kinase Profiling per Patent Disclosure

Based on US Patent US20050222171, which claims 7-amino pyrazolo[1,5-a]pyrimidines as CDK, GSK3β, and MAPK/ERK inhibitors, this compound is a suitable candidate for broad kinase profiling panels. The 7-amino group is essential for hinge-binding; avoid 7-oxo or 7-thio isomers that lack this pharmacophore. Use this compound to confirm the patent-disclosed kinase inhibition spectrum and benchmark against known CDK inhibitors such as BS-181.

In Vitro ADME and Cellular Permeability Assessment of Ionizable Pyrazolo[1,5-a]pyrimidines

The basic tertiary amine in the side chain makes this compound an appropriate model for studying how pH-dependent ionization affects membrane permeability, lysosomal trapping, and solubility in pyrazolo[1,5-a]pyrimidine series. Compare its Caco-2 permeability and solubility profile directly against the N-(2-methoxyethyl) or N-(4-methoxyphenyl) analogues, which lack the ionizable center, to quantify the contribution of the dimethylamino group to drug-like properties [1].

Control Compound for Kinase Selectivity Profiling Against Pim-2 and Aurora Kinases

Employ this compound as a Pim-1-selective reference in counter-screening assays against Pim-2, Aurora kinase, and AKT, which are commonly inhibited by pyrazolo[1,5-a]pyrimidine derivatives. The 2-phenyl substitution pattern, combined with the dimethylaminoethyl side chain, is predicted by QAAR models to yield a selectivity window distinct from 2-OCF3 or 2-CF3 analogues, enabling its use as a selectivity benchmark in multi-kinase profiling panels [1].

Quote Request

Request a Quote for N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.